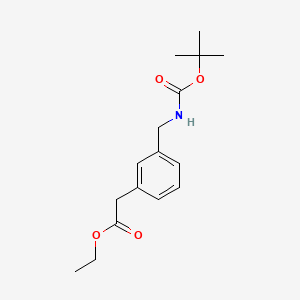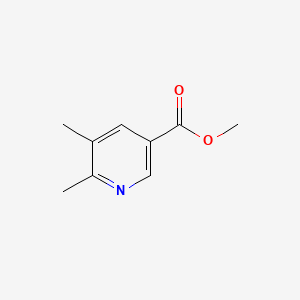
FeTPPS
描述
The compound 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron (III) chloride, commonly known as FeTPPS, is a metalloporphyrin. It is highly effective as a catalyst for the decomposition of peroxynitrite, a reactive nitrogen species. This compound has significant therapeutic potential in reducing the toxic effects of peroxynitrite in various biological systems .
作用机制
Target of Action
FeTPPS, a ferric porphyrin complex, primarily targets peroxynitrite . Peroxynitrite is a reactive nitrogen species (RNS) that promotes nitrosative stress, a significant cause of impaired cellular function .
Mode of Action
this compound acts as a peroxynitrite scavenger and anti-nitrating agent . It catalyzes the decomposition of peroxynitrite, effectively reducing its toxic effects both in vivo and in vitro . This catalytic action of this compound is highly efficient, making it a significant therapeutic agent in peroxynitrite-related diseases .
Biochemical Pathways
this compound impacts several biochemical pathways. It reduces the state of brain inflammation, myeloperoxidase activity, nitric oxide production, and the expression of glial fibrillary acidic protein (GFAP) and pro-inflammatory cytokines . It also inhibits the apoptosis process , thereby mitigating the deleterious effects of nitrosative stress on cellular parameters .
Pharmacokinetics
Its effectiveness in in vivo studies suggests that it has suitable absorption, distribution, metabolism, and excretion (adme) properties for therapeutic use .
Result of Action
this compound has been shown to have significant therapeutic effects. It effectively catalyzes the decomposition of peroxynitrite without affecting cell viability at concentrations up to 50 μmol/L . Furthermore, it mitigates the deleterious effects of nitrosative stress on all analyzed cellular parameters . These results highlight the therapeutic potential of this compound in reducing the negative impact of nitrosative stress in cells with high RNS levels .
Action Environment
The action of this compound is influenced by the environment in which it is applied. For instance, in the presence of oxidants, this compound acts as an effective pro-oxidant towards appreciable substrates . .
生化分析
Biochemical Properties
FeTPPS plays a significant role in biochemical reactions, particularly in the context of reactive nitrogen species (RNS) such as peroxynitrite . It interacts with peroxynitrite, promoting its decomposition and thereby mitigating the nitrosative stress that can impair the function of various biomolecules .
Cellular Effects
This compound has profound effects on cellular processes. It influences cell function by mitigating the deleterious effects of nitrosative stress on ATP levels, motility, mitochondrial membrane potential, thiol oxidation, viability, and DNA fragmentation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with peroxynitrite. It catalyzes the decomposition of peroxynitrite, thereby reducing the levels of this potent RNS and mitigating its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to effectively catalyze the decomposition of peroxynitrite without affecting sperm viability at concentrations up to 50 μmol/L . Over time, this leads to a reduction in the negative impact of nitrosative stress on various sperm parameters .
Dosage Effects in Animal Models
Given its effectiveness in vitro, it is anticipated that it may have similar beneficial effects in vivo, particularly at appropriate dosages .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the decomposition of peroxynitrite . It interacts with this RNS, promoting its breakdown and thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
Given its biochemical properties, it is likely that it interacts with specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is another area of active investigation. It is anticipated that its activity or function may be influenced by its localization within specific cellular compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron (III) chloride involves the reaction of 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin with iron (III) chloride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the proper formation of the metalloporphyrin complex .
Industrial Production Methods
Industrial production of 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron (III) chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity of the final product .
化学反应分析
Types of Reactions
5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron (III) chloride primarily undergoes catalytic decomposition reactions. It catalyzes the isomerization of peroxynitrite to nitrate, effectively reducing the levels of reactive nitrogen species in biological systems .
Common Reagents and Conditions
The common reagents used in reactions involving 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron (III) chloride include peroxynitrite-generating compounds such as 3-morpholinosydnonimine. The reactions typically occur under physiological conditions, including neutral pH and body temperature .
Major Products
The major product formed from the catalytic decomposition of peroxynitrite by 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron (III) chloride is nitrate. This reaction helps mitigate the toxic effects of peroxynitrite in biological systems .
科学研究应用
5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron (III) chloride has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
5,10,15,20-tetrakis(4-carboxyphenyl)porphyrinato iron (III) chloride: Another metalloporphyrin with similar catalytic properties.
5,10,15,20-tetrakis(4-methylphenyl)porphyrinato iron (III) chloride: A metalloporphyrin with slightly different substituents but similar catalytic activity.
Uniqueness
5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron (III) chloride is unique due to its high solubility in aqueous solutions and its effectiveness in catalyzing the decomposition of peroxynitrite under physiological conditions. This makes it particularly suitable for biological and medical applications .
属性
CAS 编号 |
90384-82-0 |
|---|---|
分子式 |
C44H28ClFeN4O12S4 |
分子量 |
1024.259 |
IUPAC 名称 |
iron(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride |
InChI |
InChI=1S/C44H28N4O12S4.ClH.Fe/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);1H;/q-2;;+3/p-1 |
InChI 键 |
HTJVCSCYYTXCSQ-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)O.Cl.[Fe+3] |
外观 |
Assay:≥95%A crystalline solid |
同义词 |
(SP-5-12)-Chloro[[4,4’,4’’,4’’’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonato]](6-)-N21,N22,N23,N24]-ferrate(4-) Tetrahydrogen; _x000B_(SP-5-12)-Chloro[[4,4’,4’’,4’’’-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN24)tetrakis[benzene |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of FeTPPS?
A1: this compound acts primarily as a catalyst for the decomposition of peroxynitrite (ONOO-), a potent oxidant and nitrating agent. [, , ] It accelerates the conversion of peroxynitrite into less reactive species like nitrate, thus mitigating its harmful effects. [, ]
Q2: How does this compound impact insulin sensitivity in high-fat diet-fed mice?
A2: this compound treatment in high-fat diet-fed mice improves insulin sensitivity by normalizing fasting plasma glucose and insulin levels. [, ] This effect is linked to the restoration of insulin signaling and increased insulin-stimulated glucose uptake in skeletal muscle tissue. []
Q3: Does this compound influence nerve growth factor (NGF) signaling?
A3: Yes, research suggests that this compound prevents diabetes-induced retinal neurodegeneration by protecting NGF survival signaling. [, ] It achieves this by preventing tyrosine nitration of the TrkA receptor, thereby restoring NGF's ability to activate downstream survival pathways. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C44H24FeN4O12S4 • xCl. The molecular weight varies slightly depending on the counterion and hydration state, but it is approximately 1050 g/mol.
Q5: What spectroscopic techniques are commonly used to characterize this compound?
A5: Researchers employ various spectroscopic methods to characterize this compound, including:
- UV-Vis Spectroscopy: To analyze the characteristic absorption bands of the porphyrin ring, providing insights into its electronic structure and aggregation state. [, , ]
- Fluorescence Spectroscopy: To study the emission properties of this compound, which can be influenced by its environment and interactions with other molecules. []
- NMR Spectroscopy: To investigate the structure and dynamics of this compound in solution, providing information about its interactions with solvents and other molecules. [, ]
- Raman Spectroscopy: To probe the vibrational modes of this compound, offering insights into its structure, bonding, and interactions with other materials. []
Q6: Can this compound be immobilized on solid supports, and how does this impact its stability and catalytic activity?
A6: Yes, this compound can be immobilized on various solid supports, including silica and polymers. [, ] Immobilization enhances its stability and reusability while preserving its catalytic activity for reactions like the oxidation of organic pollutants. []
Q7: How does pH affect the aggregation behavior of this compound?
A7: this compound aggregation is pH-dependent. At pH values above 4, this compound tends to form aggregates, potentially through μ-oxo-bridging. Acidification to pH values below 4 promotes the dissociation of aggregates into monomers. []
Q8: What types of chemical reactions can this compound catalyze?
A8: Besides peroxynitrite decomposition, this compound exhibits catalytic activity in various reactions, including:
- Oxidation Reactions: this compound, in conjunction with oxidants like hydrogen peroxide, can catalyze the degradation of organic pollutants like halogenated phenols. [, ]
- NADH Oxidation: this compound can act as an electrocatalyst, lowering the overpotential for NADH oxidation and facilitating its use in bioelectrochemical systems. []
Q9: What factors influence the catalytic efficiency of this compound in these reactions?
A9: Several factors influence this compound catalytic efficiency, including:
- pH: The pH of the reaction medium affects this compound aggregation state, which, in turn, impacts its catalytic activity. []
- Presence of other molecules: Molecules like humic acids can interact with this compound and influence its catalytic activity in the degradation of pollutants. []
- Immobilization: Immobilizing this compound on solid supports can enhance its stability and reusability without significantly compromising its catalytic activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


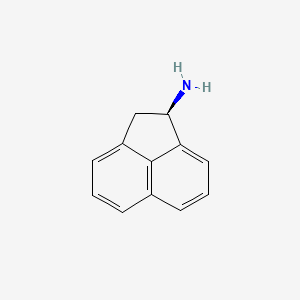
![2H-Pyrido[4,3-e][1,3]thiazine](/img/structure/B570449.png)
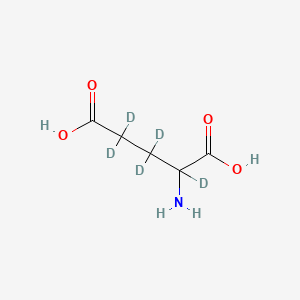
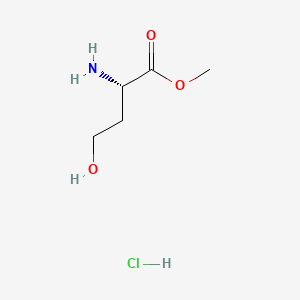
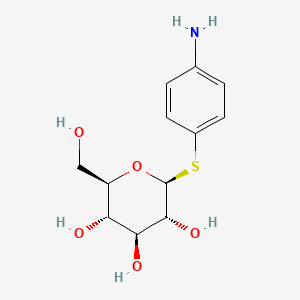
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid](/img/structure/B570455.png)

![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)
